ML3403

Übersicht

Beschreibung

P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .

Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .Wissenschaftliche Forschungsanwendungen

Forschung zur metabolischen Stabilität

ML3403, ein 2-Alkylsulfanylimidazol, wird in In-vitro- und In-vivo-Metabolismusstudien schnell zu seinem Sulfoxid oxidiert . Die Entwicklung von 2-Alkylimidazol-Derivaten von this compound hat zu Verbindungen mit verbesserter metabolischer Stabilität geführt .

Anwendungen gegen Entzündungen

This compound wurde als potentes entzündungshemmendes Mittel identifiziert . Es wurde in Studien zur Behandlung von Erkrankungen eingesetzt, die ihren Ursprung in Entzündungen haben . Die Hemmung von p38 MAPK, die this compound bewirkt, hat sich als wirksam bei der Linderung von entzündlichen Erkrankungen wie rheumatoider Arthritis, Herzkrankheiten und entzündungsbedingten Schmerzen erwiesen .

Neurodegenerative Erkrankungen

Der p38α MAPK-Signalweg, den this compound hemmt, ist an der Pathogenese neurodegenerativer Erkrankungen beteiligt . Studien haben etwa 50 natürlich vorkommende und synthetische p38α MAPK-Inhibitoren, darunter this compound, identifiziert, die ein hohes Potenzial haben, die Blut-Hirn-Schranke (BBB) zu überwinden, was in Zukunft für die Behandlung neurodegenerativer Erkrankungen weiter untersucht werden kann .

Behandlung der Alzheimer-Krankheit

This compound hat in Studien mit dem 5XFAD-Mausmodell therapeutische Wirkungen bei der Alzheimer-Krankheit (AD) gezeigt . Die Behandlung mit this compound senkte die Phospho-p38 MAPK-Spiegel, verringerte die Menge der Aβ-Ablagerungen und reduzierte den Verlust des räumlichen Lern- und Gedächtnisses bei diesen Mäusen .

Modulation der Mikroglia-Funktion

Es wurde gezeigt, dass this compound die Mikroglia-Funktion im 5XFAD-Mausmodell der Alzheimer-Krankheit moduliert . Während pro-inflammatorische Bedingungen abnahmen, wurde die Expression von alternativ aktivierten Mikroglia-Markern und Mikroglia-Phagozytose-Rezeptoren erhöht .

Neuroprotektion

This compound hat neuroprotektive Wirkungen gezeigt. Die Behandlung mit this compound reduzierte die Anzahl der degenerierenden Neuronen, die im Gehirn von 5XFAD-Mäusen mit Fluoro-Jade B markiert waren . Dieser neuroprotektive Effekt von this compound wurde durch In-vitro-Studien weiter bestätigt .

Wirkmechanismus

Target of Action

ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Mode of Action

This compound is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that this compound competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of p38 MAPK by this compound affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, this compound suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Result of Action

The primary result of this compound’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, this compound has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .

Zukünftige Richtungen

The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .

Biochemische Analyse

Biochemical Properties

ML3403 plays a significant role in biochemical reactions, particularly in the inhibition of p38 MAP kinase . This compound competes with ATP, indicating its role in energy transfer processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it suppresses the release of cytokines, such as TNF-α and IL-1β, in both in vivo and in vitro settings .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a competitive inhibitor with respect to ATP, suggesting that it binds to the same site as ATP on the p38 MAP kinase .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and does not degrade significantly . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, showing consistent suppression of cytokine release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 1.33 mg/kg, it effectively suppresses LPS-induced TNF-α release in mice .

Metabolic Pathways

This compound is involved in the p38 MAP kinase pathway . It interacts with enzymes in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

It is known that this compound is cell-permeable , suggesting that it can cross cell membranes and potentially localize to various subcellular compartments.

Eigenschaften

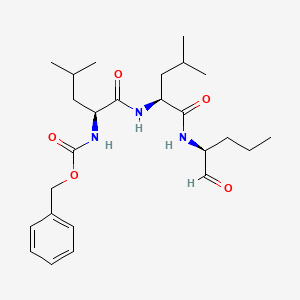

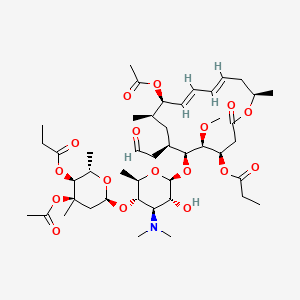

IUPAC Name |

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

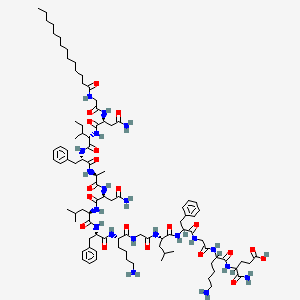

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.